

# Molecular weight and formula of Methyl 2,4,6-trimethylbenzoate

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## Compound of Interest

Compound Name: Methyl 2,4,6-trimethylbenzoate

Cat. No.: B1581745

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## An In-depth Technical Guide to Methyl 2,4,6-trimethylbenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction: The Significance of Steric Hindrance in a Key Synthetic Intermediate

**Methyl 2,4,6-trimethylbenzoate**, also known as methyl mesitoate, is more than a simple aromatic ester. Its structure, characterized by three methyl groups flanking the ester functionality, presents a classic case of severe steric hindrance. This structural feature is not a mere curiosity; it dictates the compound's reactivity, stability, and the synthetic strategies required for its formation and subsequent transformations. For researchers in organic synthesis and drug development, understanding the nuances of this molecule provides a valuable case study in overcoming steric challenges and leveraging molecular architecture for specific outcomes. This guide offers a comprehensive examination of **Methyl 2,4,6-trimethylbenzoate**, from its fundamental properties and synthesis to its characterization and application as a pivotal building block in the creation of complex molecular targets.

## Core Chemical and Physical Properties

A foundational understanding begins with the compound's basic quantitative data. These properties are essential for experimental design, safety assessment, and analytical

characterization.

Property	Value	Source(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>2</sub>	[1][2][3][4][5]
Molecular Weight	178.23 g/mol	[1][2][6]
CAS Number	2282-84-0	[1][2][3][4][5][6][7]
IUPAC Name	methyl 2,4,6-trimethylbenzoate	[6]
Synonyms	2,4,6-trimethylbenzoic acid methyl ester, Methyl mesitoate	[6]
Appearance	Colourless Oil	[4]
Boiling Point	114.8-115.2 °C (at 7-7.5 Torr)	[4]
Density	~1.011 g/cm <sup>3</sup> (Predicted)	[4]
Refractive Index	~1.507	[4]

## Synthesis Strategies: Navigating Steric Obstacles

The synthesis of **Methyl 2,4,6-trimethylbenzoate** is a two-stage process that first requires the formation of its parent carboxylic acid, followed by an esterification reaction where steric hindrance is the principal challenge.

### Stage 1: Synthesis of the Precursor, 2,4,6-Trimethylbenzoic Acid

The common and industrially relevant starting material for this synthesis is mesitylene (1,3,5-trimethylbenzene). A robust method involves a Friedel-Crafts acylation followed by a haloform reaction.[8][9] This pathway is efficient for introducing the carboxyl group onto the highly substituted aromatic ring.

- Friedel-Crafts Acylation: Mesitylene is acylated, for instance with chloroacetyl chloride in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl<sub>3</sub>), to form 2-chloro-1-(2,4,6-trimethylphenyl)ethan-1-one.[8]

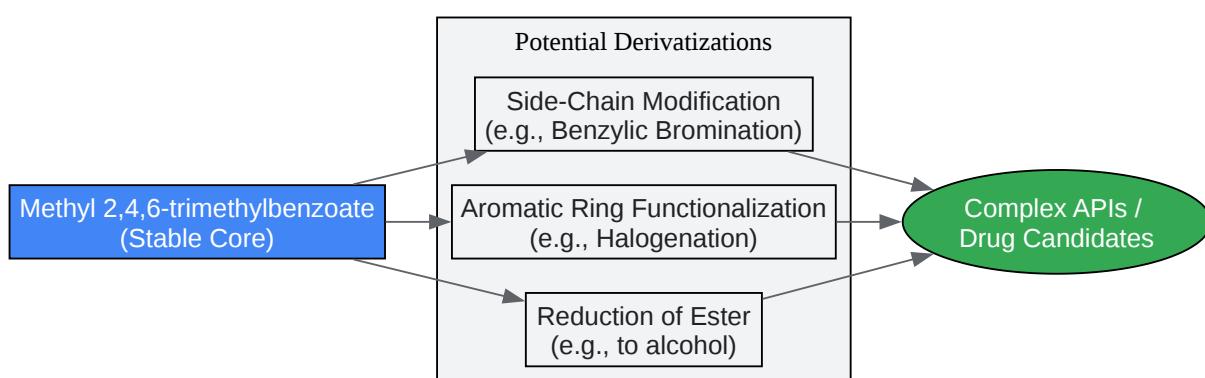
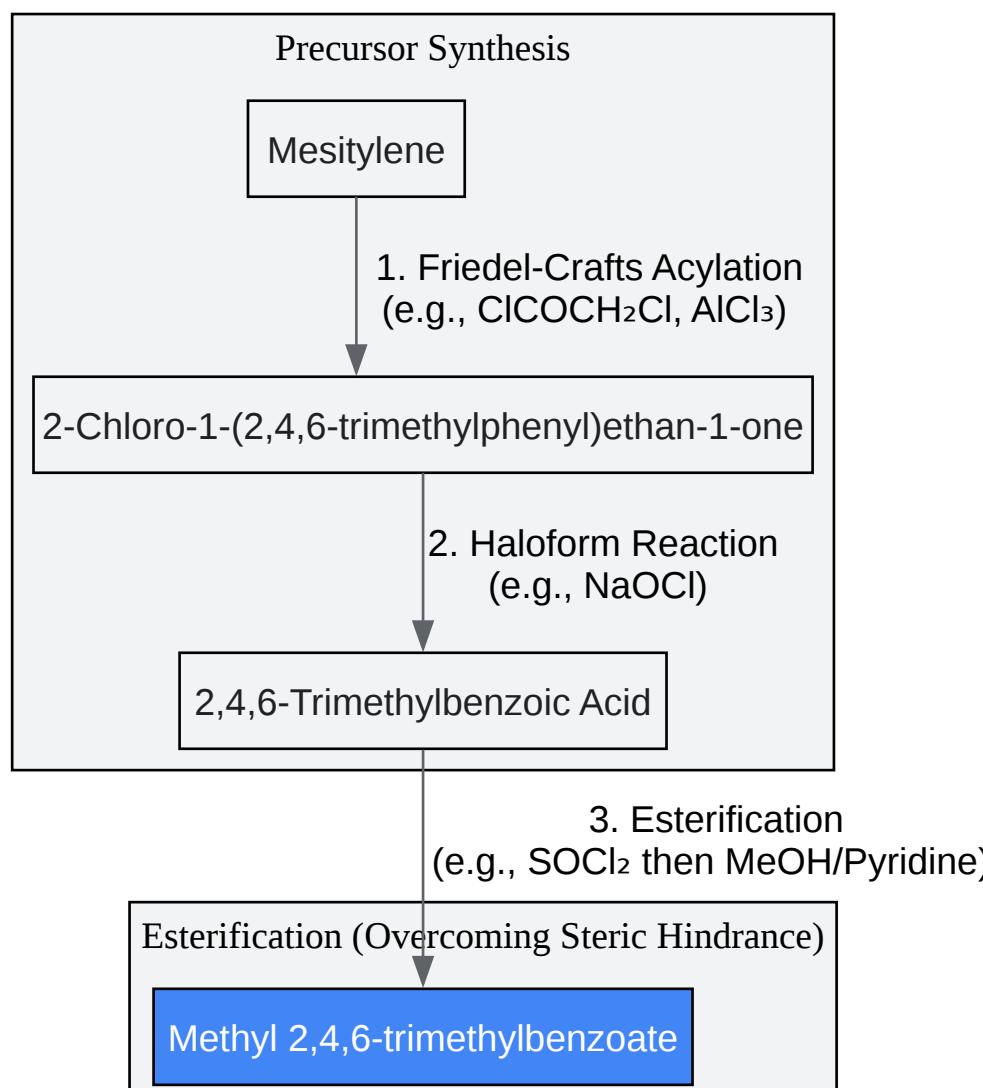
- Haloform Reaction: The resulting methyl ketone is then subjected to a haloform reaction using a reagent like sodium hypochlorite. This process oxidizes the acetyl group to a carboxylate, which upon acidic workup, yields 2,4,6-trimethylbenzoic acid.[9]

## Stage 2: Esterification of a Sterically Hindered Acid

The direct esterification of 2,4,6-trimethylbenzoic acid with methanol under standard Fischer-Speier conditions (acid catalysis) is notoriously inefficient.[10] The bulky ortho-methyl groups physically block the approach of the methanol nucleophile to the carbonyl carbon, hindering the formation of the required tetrahedral intermediate.[10] Consequently, more potent and specialized methods are required.

- Expertise-Driven Rationale: The choice of esterification method is dictated entirely by the need to overcome this steric barrier.
  - Acyl Chloride Method: This is a highly reliable, high-yield approach. The carboxylic acid is first converted to the much more reactive 2,4,6-trimethylbenzoyl chloride using thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride.[10] This highly electrophilic acyl chloride readily reacts with methanol, even in the presence of steric hindrance, often with a non-nucleophilic base like pyridine to scavenge the  $\text{HCl}$  byproduct.
  - Steglich Esterification: For sensitive substrates where the formation of an acyl chloride is undesirable, the Steglich esterification offers a milder alternative. It employs a coupling agent, typically  $\text{N,N}'\text{-dicyclohexylcarbodiimide}$  (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to activate the carboxylic acid *in situ*, facilitating the reaction with methanol under gentle conditions.[10]

The overall synthetic workflow can be visualized as follows:



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